![molecular formula C19H16N4O3S B2744908 N-(4-(苯并[d]噻唑-2-基)-6-氧代-1,6-二氢吡啶-3-基)乙酰胺 CAS No. 946258-92-0](/img/structure/B2744908.png)

N-(4-(苯并[d]噻唑-2-基)-6-氧代-1,6-二氢吡啶-3-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

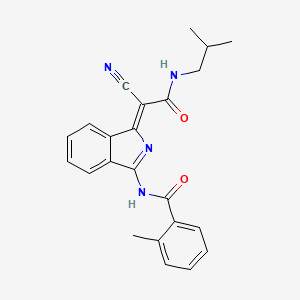

Indolin-2-one derivatives are a class of compounds that have been studied for their potential bioactive properties . They have been designed as acetylcholine esterase (AChE) inhibitors, which are used to treat Alzheimer’s disease (AD) . Some of these compounds have shown strong cytotoxicity against certain human cancer cell lines .

Synthesis Analysis

The synthesis of similar compounds, such as indolin-2-one derivatives, often involves complex organic chemistry reactions . For example, some are synthesized via a Pd-catalyzed C-N cross-coupling .Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using various spectroscopic techniques, including multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry .Chemical Reactions Analysis

The chemical reactions involving similar compounds are complex and can involve multiple steps . These reactions are often catalyzed by various substances and can result in a variety of products .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary widely. For example, one compound was reported as a yellow solid with a melting point of 219–220 °C .科学研究应用

Alzheimer’s Disease Treatment

This compound has been designed as an acetylcholine esterase (AChE) inhibitor , based on the structural feature of donepezil, which is currently used clinically to treat Alzheimer’s disease (AD). It aims to address the decrease in the neurotransmitter acetylcholine, which is a characteristic of AD .

Anticancer Activity

Several derivatives of this compound have shown strong cytotoxicity against human cancer cell lines, including colon, prostate, and lung cancers. For instance, certain derivatives exhibited IC50 values in the range of 0.65–7.17 µM, indicating potent anticancer properties that could be promising for further development as an anticancer agent .

Neuroprotective Agent

The compound’s ability to inhibit AChE suggests potential neuroprotective properties. By preventing the breakdown of acetylcholine, it could help in preserving neural function and structure, particularly in neurodegenerative diseases like AD .

Free Radical Scavenging

In DPPH free radical-scavenging assays, the compound and its derivatives have shown weak scavenging activity. This suggests a potential application in reducing oxidative stress, although the efficacy may be limited compared to other antioxidants .

Enzyme Inhibition for Neurological Disorders

The compound’s role as an AChE inhibitor not only targets AD but could also be relevant for other neurological disorders where acetylcholine levels are affected, such as Parkinson’s disease and dementia .

Molecular Docking Studies

The compound has been used in molecular docking assays to understand the structure–activity relationships compared with Donepezil against the AChE enzyme. This application is crucial in drug design and development, providing insights into the molecular interactions and binding affinities .

作用机制

Target of Action

Similar indolin-2-one derivatives have been designed as acetylcholine esterase (ache) inhibitors . AChE plays a crucial role in nerve signal transmission, and its inhibition can have significant effects on neurological function.

Mode of Action

Based on the structural similarity to other indolin-2-one derivatives, it may interact with its targets (like ache) and inhibit their function . This inhibition could lead to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.

Biochemical Pathways

This could lead to increased levels of acetylcholine in the synaptic cleft, affecting nerve signal transmission .

Pharmacokinetics

Similar compounds have shown relatively favorable drug-like properties

Result of Action

If it acts as an ache inhibitor, it could lead to enhanced cholinergic transmission, which could have significant effects on neurological function .

未来方向

属性

IUPAC Name |

N-[4-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]-6-oxo-1H-pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O3S/c24-16-6-5-13(10-20-16)18(26)22-19-21-14(11-27-19)9-17(25)23-8-7-12-3-1-2-4-15(12)23/h1-6,10-11H,7-9H2,(H,20,24)(H,21,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIDATZVSXMWCLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)CC3=CSC(=N3)NC(=O)C4=CNC(=O)C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-chlorobenzyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2744829.png)

![N-(oxolan-2-ylmethyl)-2-[(3-oxo-2-phenyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide](/img/structure/B2744831.png)

![6-(benzylamino)-3-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-1H-pyrimidine-2,4-dione](/img/structure/B2744832.png)

![4,4,4-Trifluoro-3-[3-(trifluoromethyl)pyrazol-1-yl]butanoic acid](/img/structure/B2744833.png)

![3-(Difluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2744834.png)